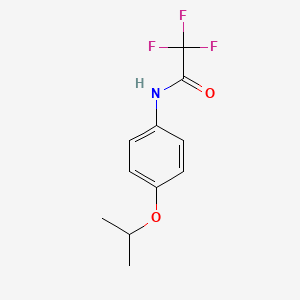

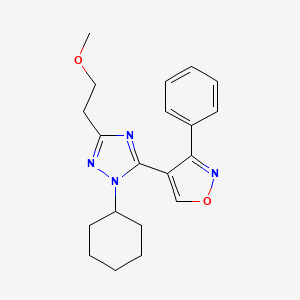

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine

Descripción general

Descripción

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine is a compound of interest in the field of organic chemistry due to its potential applications in various areas, including heterocyclic synthesis and pharmaceutical research. Its structure is characterized by the presence of a piperazine ring and is known for participating in a variety of chemical reactions.

Synthesis Analysis

- The synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution to yield pyridine derivatives. Such reactions have been explored in the context of synthesizing compounds with a naphthyl moiety, which shares some structural similarities with the compound of interest (Hussein et al., 2009).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, has been analyzed using techniques like ESI-MS, IR, and NMR spectroscopy. These studies provide insights into the electronic and steric effects of substituents on the piperazine ring (Verma & Singh, 2015).

Chemical Reactions and Properties

- The compound 1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives can undergo various chemical reactions, such as carbonylation and dehydrogenation, particularly when catalyzed by metal complexes like rhodium (Ishii et al., 1997).

Physical Properties Analysis

- The physical properties of similar compounds, like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine derivatives, have been explored, particularly in the context of their fluorescence and antimicrobial properties. These studies often focus on understanding the interaction of these compounds with various biological systems (Mahesh et al., 2004).

Propiedades

IUPAC Name |

1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-2-6-19-15-17(8-9-18(19)5-1)16-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVCLPBGBXNBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354154 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

CAS RN |

57987-79-8 | |

| Record name | Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,9bS*)-2-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5636352.png)

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[2-(trifluoromethyl)benzyl]acetamide hydrochloride](/img/structure/B5636359.png)

![4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5636375.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5636381.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5636397.png)

![diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5636405.png)

![N-acetyl-N-[2-oxo-4-(1-piperidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5636412.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)